2-amino-N-(2-fluoroethyl)propanamide hydrochloride
Overview
Description
2-amino-N-(2-fluoroethyl)propanamide hydrochloride is an organic compound with the molecular formula C5H12ClFN2O and a molecular weight of 170.61 g/mol . It is a hydrochloride salt form of 2-amino-N-(2-fluoroethyl)propanamide, which is a derivative of propanamide. This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
The synthesis of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluoroethylamine with propanoyl chloride to form the intermediate 2-fluoroethyl propanamide. This intermediate is then reacted with ammonia to yield 2-amino-N-(2-fluoroethyl)propanamide. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-amino-N-(2-fluoroethyl)propanamide hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluoroethyl group plays a crucial role in its binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
2-amino-N-(2-fluoroethyl)propanamide hydrochloride can be compared with other similar compounds such as:
2-amino-N-(2-chloroethyl)propanamide hydrochloride: This compound has a chloroethyl group instead of a fluoroethyl group, which may result in different reactivity and binding properties.
2-amino-N-(2-bromoethyl)propanamide hydrochloride: The presence of a bromoethyl group can lead to variations in chemical behavior and biological activity.
2-amino-N-(2-iodoethyl)propanamide hydrochloride: The iodoethyl group can significantly alter the compound’s reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its fluoroethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-amino-N-(2-fluoroethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQZBNBCKDMLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCF)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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